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CAP3 Assembly Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals refine CAP3 output for downstream analysis.

Frequently Asked Questions (FAQs)
Q1: What are the primary output files generated by CAP3 and what information do they contain?

CAP3 generates several output files, the most important of which are summarized in the table below.[1][2][3]

File Suffix Description

.cap.contigs
A FASTA file containing the consensus sequences of

the assembled contigs.[2]

.cap.contigs.qual
Contains the quality scores for the consensus

sequences in the .cap.contigs file.[1]

.cap.singlets
A FASTA file containing reads that were not assembled

into any contig.[1][2]

.cap.info
Provides additional information about the assembly

process, including details on clipping ranges.[1][4]

.cap.ace
An ACE file that allows the assembly to be viewed in

other programs like CONSED.[5][6]

stdout
The standard output, which contains the assembly

results in the CAP format.

Q2: How does CAP3 utilize base quality scores in the assembly process?
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CAP3 uses base quality values at multiple stages of the assembly process to improve accuracy.[5][6][7][8]

These scores, typically in a .qual file, are used to:

Compute overlaps between reads: Higher quality bases are given more weight when determining if two

reads overlap.[5][6]

Construct multiple sequence alignments: Quality scores help in creating more accurate alignments of reads

within a contig.[5][6]

Generate consensus sequences: The consensus base at each position is determined by a weighted sum

of the quality values of the aligned bases.[5][6]

Q3: What are forward-reverse constraints and how do they enhance assembly?

Forward-reverse constraints are used to guide the assembly process, helping to correct errors and link

contigs.[4][5][6] This information is typically derived from sequencing both ends of a DNA subclone. A

constraint specifies that two reads should be on opposite strands within a certain distance range.[1][5][6] This

helps to:

Correct assembly errors caused by repetitive sequences.[4]

Link contigs that are separated by a gap.[4]

Troubleshooting Guides
Problem: A significant number of my reads are in the .singlets file.

This is a common issue that can arise from several factors. The underlying reason is that CAP3 could not find

a high-quality overlap for these reads with any other reads.

Troubleshooting Workflow for Unassembled Reads (Singlets)
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Potential Solutions

Start: High number of singlets

1. Check Read Quality Scores

2. Screen for Vector/Adapter Contamination

If quality is good

Trim low-quality bases
before assembly

3. Adjust CAP3 Overlap Parameters

If clean

Mask or remove vector/adapter
sequences from input reads

4. Assess Sequencing Coverage

If still many singlets

Decrease overlap identity threshold
(e.g., -p 80)Result: Improved Assembly

If coverage is sufficient

Increase sequencing depth
if coverage is too low

Click to download full resolution via product page

Caption: Troubleshooting workflow for a high number of singlets in CAP3 output.

Recommended Actions & Parameters:
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Parameter/Action Default Value
Recommended
Adjustment

Rationale

Pre-processing N/A

Trim reads using a quality

score threshold (e.g.,

Phred score > 20).

CAP3 has automatic

clipping, but pre-trimming

can sometimes improve

results.[5][6]

Vector Screening N/A

Screen reads against a

vector database and

mask or remove

contaminants.

Vector sequences can

prevent true overlaps from

being detected.[4]

-p (Overlap Percent

Identity)
90 80-85

For more divergent

sequences, a lower

identity threshold may be

necessary to identify

overlaps.

-o (Overlap Length Cutoff) 40 30

A shorter overlap length

may help assemble reads

with smaller overlapping

regions.

Problem: CAP3 reports "No overlap is found in the given 5' clipping range for read f."

This message in the .info file indicates that CAP3 could not find any potential overlaps for a specific read

within the defined clipping range.[4]

Recommended Actions:

Inspect the .info file: CAP3 may suggest a new, larger clipping range for the problematic read.[4]

Adjust the clipping range parameter (-c): You can manually increase the clipping range to allow CAP3 to

search for overlaps further into the read.

Parameter Default Value
Recommended
Adjustment

Rationale

-c (Clipping Range) 12
20 or as suggested in the

.info file

This expands the search

space for potential

overlaps at the ends of

the reads.[4]
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Experimental Protocol: Assembling EST Sequences with
CAP3
This protocol outlines the steps for assembling Expressed Sequence Tags (ESTs) using CAP3, from initial

data processing to final assembly evaluation.

Methodology:

Initial Quality Control:

Raw sequencing reads (in FASTA or FASTQ format) are assessed for quality using a tool like FastQC.

This initial check looks for per-base quality scores, adapter content, and other potential issues.[9]

Pre-processing:

Adapters and low-quality bases are trimmed from the reads. A common practice is to remove bases with

a Phred score below 20.

Vector sequences are identified and masked or removed from the reads.

CAP3 Assembly:

The cleaned and trimmed reads are provided as input to CAP3 in FASTA format.

If available, a corresponding quality file (.qual) is also provided.[1][5][6]

CAP3 is run with appropriate parameters. For ESTs, it might be beneficial to lower the overlap percent

identity slightly.

Example command: cap3 your_reads.fasta -p 85 > your_assembly.cap

Downstream Analysis:

The .cap.contigs file is used for further analysis, such as BLAST searches against a protein database to

annotate the assembled transcripts.

The .cap.singlets file can be re-examined or used in a second round of assembly with more relaxed

parameters.

CAP3 Experimental Workflow
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Caption: A typical experimental workflow for sequence assembly using CAP3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers to

drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://git.unl.edu/salmandjing/hcc-docs/-/blob/patch-7/content/applications/app_specific/bioinformatics_tools/removing_detecting_redundant_sequences/cap3.md
https://git.unl.edu/salmandjing/hcc-docs/-/blob/patch-7/content/applications/app_specific/bioinformatics_tools/removing_detecting_redundant_sequences/cap3.md
https://git.unl.edu/salmandjing/hcc-docs/-/blob/patch-7/content/applications/app_specific/bioinformatics_tools/removing_detecting_redundant_sequences/cap3.md
http://hpc.loni.org/docs/compbio/cap3.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC310812/
https://scispace.com/pdf/cap3-a-dna-sequence-assembly-program-3reuvq0vvk.pdf
https://digitalcommons.mtu.edu/michigantech-p/9898/
https://digitalcommons.mtu.edu/michigantech-p/9898/
https://pubmed.ncbi.nlm.nih.gov/10508846/
https://www.biostate.ai/blogs/beginners-guide-downstream-analysis-rna-sequencing/
https://www.benchchem.com/product/b3026152#refining-cap3-output-for-downstream-analysis
https://www.benchchem.com/product/b3026152#refining-cap3-output-for-downstream-analysis
https://www.benchchem.com/product/b3026152#refining-cap3-output-for-downstream-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3026152?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

